molecular formula C11H14N6O3S2 B4571634 ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B4571634
M. Wt: 342.4 g/mol
InChI Key: XVGJIIGBTWLPIG-UHFFFAOYSA-N
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Description

ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a triazole and thiadiazole moiety. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Scientific Research Applications

ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of enzymes involved in DNA replication and protein synthesis is a key pathway through which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3S2/c1-3-20-9(19)4-8-14-15-10(22-8)13-7(18)5-21-11-16-12-6-17(11)2/h6H,3-5H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGJIIGBTWLPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

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